

A Comprehensive Technical Guide to the Solubility of 3-Bromo-4-iodobenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-4-iodobenzoic acid

Cat. No.: B1286127

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility data for **3-bromo-4-iodobenzoic acid**, a compound of interest in pharmaceutical and chemical research. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a qualitative solubility profile based on related compounds, detailed experimental protocols for determining solubility, and standardized workflows to guide researchers in their own assessments.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **3-bromo-4-iodobenzoic acid** is essential for any solubility studies.

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrIO ₂	[1] [2] [3]
Molecular Weight	326.91 g/mol	[3]
CAS Number	249647-25-4	[2]
Melting Point	242-243°C	[4]
Appearance	Solid	[1]

Solubility Profile

Direct quantitative solubility data for **3-bromo-4-iodobenzoic acid** in various solvents is not readily available in the reviewed literature. However, by examining the solubility of structurally similar halobenzoic acids, a qualitative assessment can be inferred. Compounds such as 4-iodobenzoic acid and 4-bromobenzoic acid exhibit low solubility in cold water and higher solubility in organic solvents like ethanol and ether, particularly when heated.

Based on these related compounds, the expected solubility of **3-bromo-4-iodobenzoic acid** is summarized below. It is crucial to note that these are qualitative predictions and should be confirmed through experimental validation.

Solvent	Expected Qualitative Solubility
Water (cold)	Low / Insoluble
Water (hot)	Slightly Soluble
Ethanol	Soluble
Methanol	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
N,N-Dimethylformamide (DMF)	Soluble
Diethyl Ether	Soluble
Acetone	Soluble

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols, adapted from established methodologies, are provided.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

- **3-Bromo-4-iodobenzoic acid**
- Selected solvents (e.g., water, ethanol, DMSO)
- Volumetric flasks
- Analytical balance
- Constant temperature shaker bath or incubator
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrumentation for concentration analysis (e.g., HPLC-UV, LC-MS)

Procedure:

- **Preparation of Saturated Solution:** Add an excess amount of **3-bromo-4-iodobenzoic acid** to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.
- **Equilibration:** Place the container in a constant temperature shaker bath. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The temperature should be precisely controlled (e.g., 25 °C or 37 °C).
- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. It is critical to avoid any transfer of solid particles into the sample for analysis.
- **Sample Preparation:** Withdraw a known aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- **Concentration Analysis:** Analyze the concentration of **3-bromo-4-iodobenzoic acid** in the diluted sample using a validated analytical method.

- Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as g/L, mg/mL, or mol/L, taking into account the dilution factor.

High-Throughput Screening (HTS) Solubility Assay

For rapid screening of solubility in multiple solvents, a high-throughput method can be employed.

Materials:

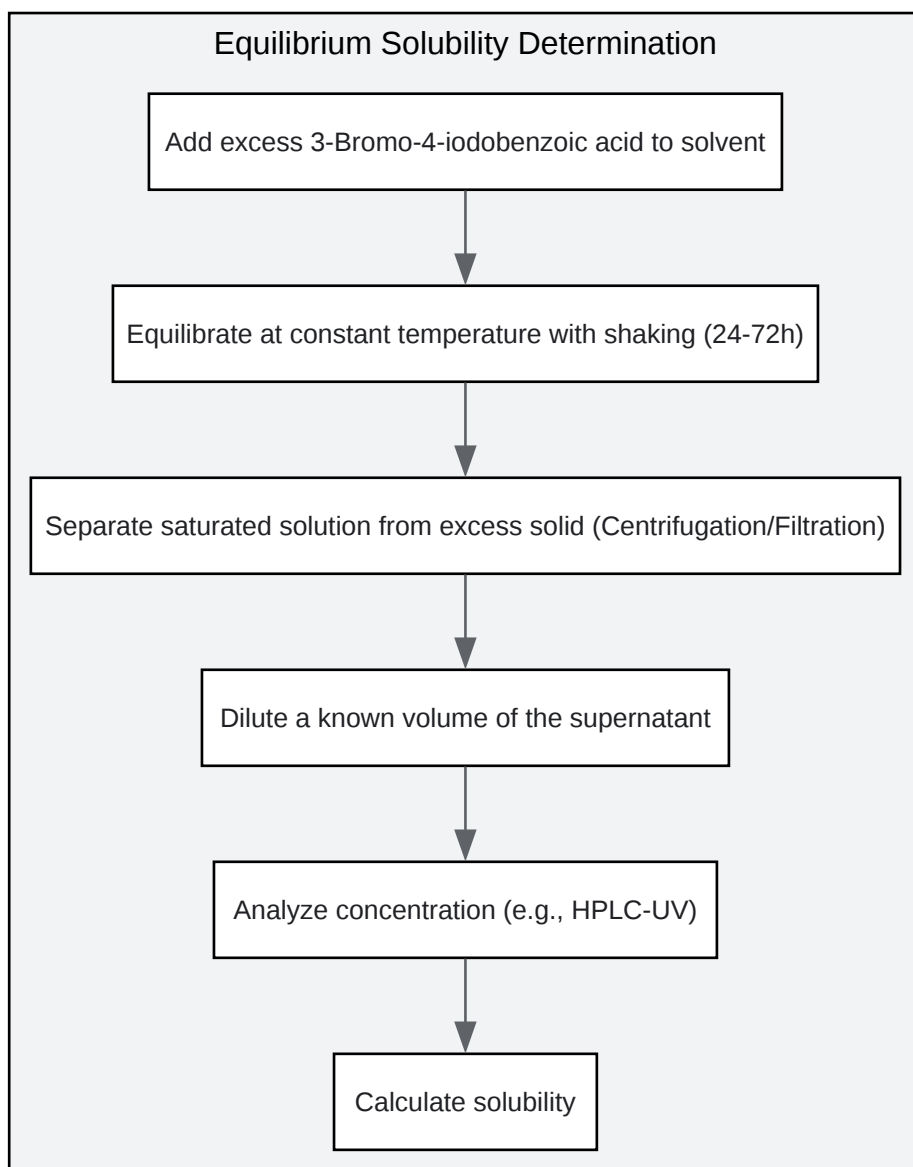
- **3-Bromo-4-iodobenzoic acid** (as a stock solution in a highly soluble solvent like DMSO)
- A panel of aqueous and organic solvents
- 96-well microplates (UV-transparent if using a spectrophotometric method)
- Plate shaker
- Plate reader (e.g., spectrophotometer or nephelometer)

Procedure:

- Preparation of Test Plates: Dispense the selected solvents into the wells of a 96-well plate.
- Compound Addition: Add a small, precise volume of the concentrated stock solution of **3-bromo-4-iodobenzoic acid** to each well.
- Incubation and Shaking: Seal the plate and incubate at a controlled temperature, with continuous shaking, for a set period (e.g., 2-24 hours).
- Solubility Measurement: Determine the solubility endpoint. This can be done by measuring the turbidity (nephelometry) or by analyzing the concentration of the dissolved compound in the supernatant after centrifugation of the plate (e.g., by HPLC-UV or LC-MS).

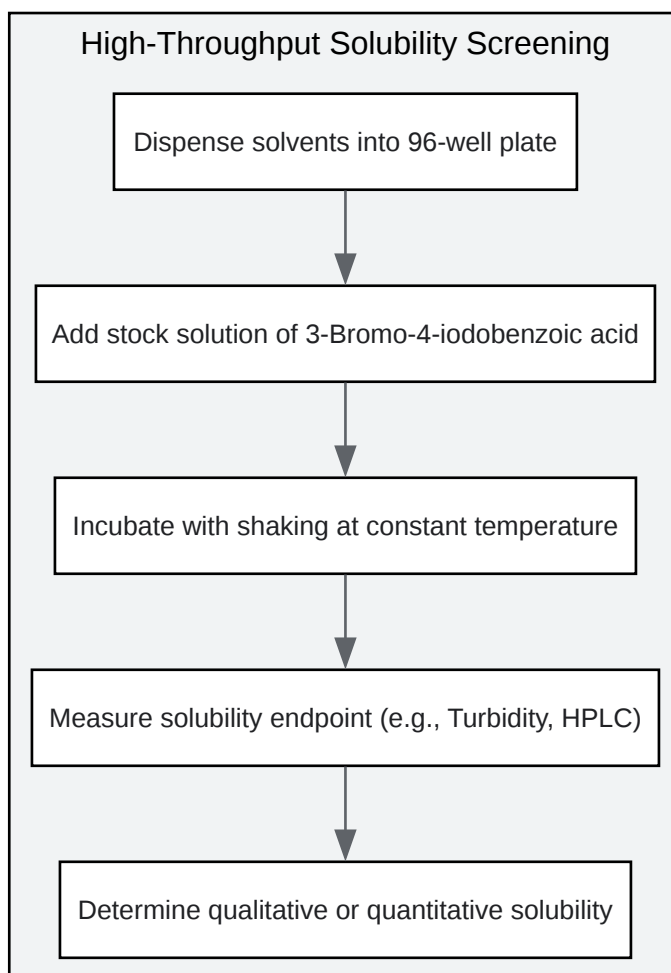
Experimental and Logical Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the solubility determination experiments.



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Caption: Workflow for Equilibrium Solubility Determination.



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Caption: Workflow for High-Throughput Solubility Screening.

Conclusion

While specific quantitative solubility data for **3-bromo-4-iodobenzoic acid** remains to be published, this guide provides researchers with a robust framework for approaching its solubility assessment. The provided qualitative predictions, detailed experimental protocols, and clear workflows are intended to empower scientists and drug development professionals to generate the precise data required for their research and development activities. It is strongly recommended that experimental determination of solubility be conducted to obtain accurate and reliable data for any application.

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